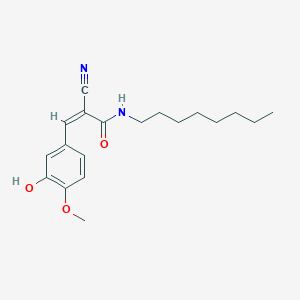

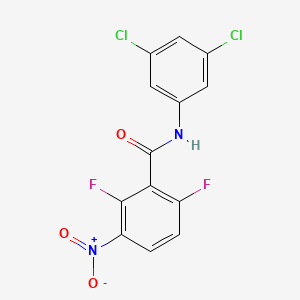

![molecular formula C17H20N2O7S B2508872 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 903853-23-6](/img/structure/B2508872.png)

1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione is a complex organic molecule that may have potential applications in medicinal chemistry. It features a pyrrolidine dione core, which is a common motif in bioactive molecules, substituted with a piperidine moiety that is further modified with a 4-methoxyphenylsulfonyl group. This structure suggests that the compound could exhibit interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the methyl esters of amino acids like phenylalanine and methionine have been used to undergo conjugate additions to acetylenic sulfones, leading to the formation of various cyclic compounds, including piperidines . This suggests that similar strategies could be employed to synthesize the piperidine component of the target compound. Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied using X-ray analysis and molecular orbital methods . This research provides insights into the planarity of the methoxyphenyl ring and the conformation of the oxo-pyrrolidine moiety, which are relevant to understanding the structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrrolidine and piperidine derivatives in chemical reactions has been investigated, such as in the stopped-flow kinetics study of reactions with 1-ethoxy-2,4-dinitronaphthalene . This study highlights the differences in reactivity between pyrrolidine and piperidine systems, which could be informative when considering the reactivity of the target compound. Moreover, the effect of N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been examined, indicating how substituents can influence the outcome of electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For example, the solvated crystal structure of a similar compound provides information on its solubility and potential interactions with water molecules . The electrochemical behavior of N-sulfonyl piperidine derivatives offers insights into the redox properties and possible transformations under anodic conditions . These studies contribute to a comprehensive understanding of the physical and chemical characteristics of the compound.

科学的研究の応用

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its potential in creating amino acid derivatives with high yields and purities in a "one-pot" procedure (Cal et al., 2012).

- It has been involved in the formation of a variety of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, indicating its versatility in producing diverse chemical structures (Obniska et al., 2015).

- In crystallography, the compound's structure and molecular conformation have been studied, highlighting its significance in structural chemistry (Banerjee et al., 2002).

Medicinal Chemistry and Pharmacology

- The compound has been a key player in synthesizing various anticonvulsant agents, demonstrating its potential in pharmacological applications (Kamiński et al., 2011).

- It has shown utility in the development of novel antiarrhythmic and antihypertensive drugs, indicating its importance in cardiovascular drug research (Malawska et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, health effects, first aid measures, and disposal considerations .

作用機序

Target of Action

The primary target of this compound is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.

Mode of Action

The compound binds to RORγt, showing excellent potency . It also has activity against thePregnane X Receptor (PXR) , which is involved in the detoxification and clearance of foreign toxic substances from the body.

Biochemical Pathways

Upon binding to RORγt, the compound can modulate the transcriptional activity of genes regulated by this receptor . The exact downstream effects depend on the specific genes being regulated, but they could include changes in immune responses and inflammation. The compound’s activity against PXR could lead to upregulation of proteins involved in detoxification and clearance of foreign substances .

Pharmacokinetics

The compound’s interaction with pxr suggests it might influence the metabolism and clearance of other substances

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in an immune response, modulation of RORγt activity could lead to changes in the behavior of immune cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances that also bind to RORγt or PXR could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could influence the compound’s stability and activity.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-25-13-2-4-14(5-3-13)27(23,24)18-10-8-12(9-11-18)17(22)26-19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTLFPMVAQRSCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)ON3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

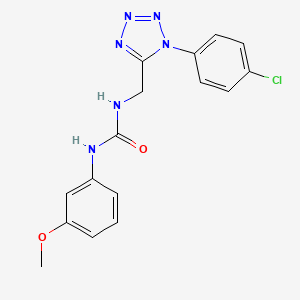

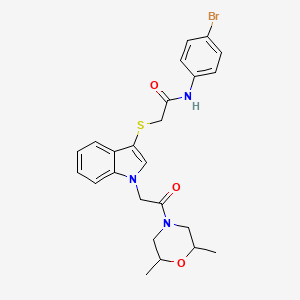

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

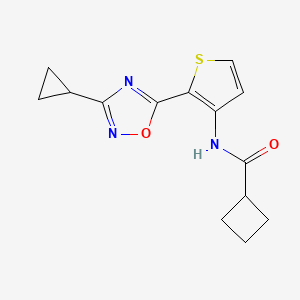

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

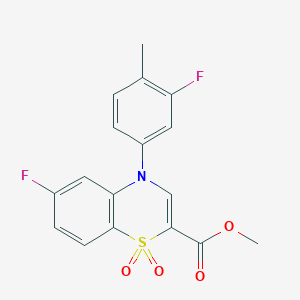

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)

![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)